molecular formula C16H26N2O4 B12805606 2,5-Bis(butan-2-ylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione CAS No. 7195-81-5

2,5-Bis(butan-2-ylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione

Katalognummer: B12805606
CAS-Nummer: 7195-81-5
Molekulargewicht: 310.39 g/mol
InChI-Schlüssel: VRQBWITXGKEJMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 95128 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in specific chemical reactions and its utility in research and industrial applications.

Analyse Chemischer Reaktionen

NSC 95128 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

NSC 95128 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, NSC 95128 could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of NSC 95128 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a biological setting, NSC 95128 may bind to certain proteins or enzymes, altering their activity and influencing cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

NSC 95128 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. For instance, compounds with similar reactivity or applications in organic synthesis can be considered. The uniqueness of NSC 95128 may lie in its specific reactivity, stability, or the particular applications it is suited for. Some similar compounds might include other organic reagents or intermediates used in chemical synthesis.

Conclusion

NSC 95128 is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable tool in research and production processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and application in different fields.

Eigenschaften

CAS-Nummer

7195-81-5

Molekularformel

C16H26N2O4

Molekulargewicht

310.39 g/mol

IUPAC-Name

2,5-bis(butan-2-ylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C16H26N2O4/c1-7-9(3)17-11-13(19)16(22-6)12(18-10(4)8-2)14(20)15(11)21-5/h9-10,17-18H,7-8H2,1-6H3

InChI-Schlüssel

VRQBWITXGKEJMY-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)NC1=C(C(=O)C(=C(C1=O)OC)NC(C)CC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.